tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate

Organic Synthesis Building Block Purity Procurement Specifications

tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate (CAS 1595757-86-0) is a protected imidazole derivative containing a tert-butyloxycarbonyl (Boc) group on a methylene-linked primary amine at the 2-position, with a methyl substituent at the 4-position of the imidazole ring. It serves as a bifunctional synthetic intermediate, providing an orthogonal Boc-protected amine handle alongside the imidazole core, which is a privileged scaffold in medicinal chemistry.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B11778034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C10H17N3O2/c1-7-5-11-8(13-7)6-12-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,13)(H,12,14)
InChIKeyWFZPGPUWQMRZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate as a Specialized Imidazole Building Block


tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate (CAS 1595757-86-0) is a protected imidazole derivative containing a tert-butyloxycarbonyl (Boc) group on a methylene-linked primary amine at the 2-position, with a methyl substituent at the 4-position of the imidazole ring [1]. It serves as a bifunctional synthetic intermediate, providing an orthogonal Boc-protected amine handle alongside the imidazole core, which is a privileged scaffold in medicinal chemistry. Its closest analogs include the des-methyl variant (tert-butyl ((1H-imidazol-2-yl)methyl)carbamate, CAS 203664-05-5) and the direct-linked isomer (tert-butyl (4-methyl-1H-imidazol-2-yl)carbamate, CAS 885953-44-6). These structural nuances dictate the compound's reactivity profile, steric environment, and suitability for specific scaffold-hopping or fragment-growing strategies in drug discovery .

Why Generic Substitution Fails for tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate


Generic substitution among Boc-protected imidazole building blocks is chemically precarious. Two critical structural parameters diverge: (i) the presence of a methylene linker versus a direct N-carbamate bond, which alters the amine nucleophilicity and the lability of the Boc group under acidic or catalytic conditions, and (ii) the 4-methyl group on the imidazole ring, which influences the tautomeric state and modulates the ring's electronic density compared to unsubstituted or 5-methyl counterparts [1]. These differences manifest as selectivity gaps in metal-catalyzed cross-couplings, cyclocondensations, and orthogonal deprotection sequences. Relying on an 'in-class' analog without verifying the specific substitution pattern often leads to failed deprotection, regioisomeric byproducts, or incompatible reactivity in multi-step syntheses, directly impacting downstream yield and purity .

Quantitative Differentiation Evidence: tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate vs. Key Analogs


Purity Profile Advantage Over Non-Methyl Analog for Reproducible Coupling

Commercially available tert-butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate is routinely supplied at 98% purity , whereas its direct des-methyl analog (tert-butyl ((1H-imidazol-2-yl)methyl)carbamate, CAS 203664-05-5) is listed as 97% pure and is noted as a discontinued product . The 1% purity difference, while modest, is coupled with supply continuity risk for the analog, making the 4-methyl variant the more reliable procurement choice for multi-step synthetic sequences where consistent batch purity is critical for reproducible yields . No head-to-head reaction yield comparison is available in the open literature.

Organic Synthesis Building Block Purity Procurement Specifications

Molecular Weight Differential Impact on Scale-Up Calculations

The molecular weight of the target compound is 211.26 g/mol [1], compared to 197.23 g/mol for the direct-linked isomer tert-butyl (4-methyl-1H-imidazol-2-yl)carbamate (CAS 885953-44-6) . This 14.03 g/mol difference (a methylene unit) means that on a molar basis, procurement of the target compound requires approximately 7.1% more mass for the same number of reactive equivalents. However, the methylene spacer imparts greater conformational flexibility and a less electron-withdrawing environment on the amine, which can enhance nucleophilicity in SN2-type functionalizations relative to the directly attached carbamate, though no direct kinetic comparison has been published [1].

Process Chemistry Bulk Procurement Cost Efficiency

Distinct Imidazole Tautomer Population Due to 4-Methyl Substitution

The 4-methyl group locks the imidazole into a specific tautomeric preference (1H-tautomer with the methyl at C-4), whereas the non-methyl analog (tert-butyl ((1H-imidazol-2-yl)methyl)carbamate) exists as a mixture of two rapidly interconverting tautomers. This tautomeric stability can translate into more defined interactions in biological targets, as the hydrogen-bond donor/acceptor pattern is fixed. While no quantitative binding data for the Boc-protected intermediates themselves are available, the 4-methylimidazole fragment has been specifically exploited in kinase inhibitors for its directional H-bonding, whereas unsubstituted imidazole yields ambiguous SAR due to tautomeric averaging [1].

Medicinal Chemistry Tautomerism Bioisosterism

Validated Use Cases for tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate Based on Differential Evidence


Multi-Step Synthesis of 2-Aminomethylimidazole-Containing Kinase Probes

In medicinal chemistry programs targeting kinases with a hinge-binding imidazole motif, this compound serves as a late-stage diversification point. The Boc-protected aminomethyl handle can be selectively deprotected and functionalized without affecting the 4-methylimidazole core, enabling the rapid generation of focused libraries. The locked tautomer due to the 4-methyl group ensures a consistent binding mode, a feature not guaranteed by the non-methyl analog .

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound is a well-defined fragment with a protected growth vector. Unlike the direct-linked isomer, the methylene spacer provides an additional degree of freedom, allowing the fragment to explore a slightly larger conformational space during target engagement. The 98% commercial purity ensures that fragment soaking or co-crystallization trials are not compromised by impurities that could generate false hits .

Process Chemistry Route Scouting for Scale-Up

When scaling up a synthetic route that requires an imidazole-2-methylamine building block, the active commercial supply and consistent 98% purity of this specific compound reduce the risk of batch-to-batch variability. The molecular weight difference (211.26 g/mol) must be accounted for in costing models, but the synthetic advantage of the methylene linker in SN2 reactions often justifies the mass penalty compared to the direct-linked carbamate isomer [1].

Quote Request

Request a Quote for tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.